n-(3,4-Dimethylphenyl)formamide
Overview
Description
N-(3,4-Dimethylphenyl)formamide: is an organic compound characterized by the presence of a formamide group attached to a 3,4-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
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Formylation of 3,4-Dimethylaniline: : One common method to synthesize N-(3,4-Dimethylphenyl)formamide involves the formylation of 3,4-dimethylaniline. This can be achieved using formic acid or formic acid derivatives such as formic anhydride under acidic conditions. The reaction typically proceeds as follows:
Reactants: 3,4-Dimethylaniline, formic acid (or formic anhydride)
Conditions: Acidic medium, moderate temperature (around 60-80°C)
:Reaction: 3,4-Dimethylaniline+Formic Acid→this compound+Water
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Vilsmeier-Haack Reaction: : Another method involves the Vilsmeier-Haack reaction, where 3,4-dimethylaniline reacts with a Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride).
Reactants: 3,4-Dimethylaniline, dimethylformamide, phosphorus oxychloride
Conditions: Anhydrous conditions, controlled temperature (0-5°C initially, then room temperature)
:Reaction: 3,4-Dimethylaniline+Vilsmeier Reagent→this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above methods, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-(3,4-Dimethylphenyl)formamide can undergo oxidation reactions, often leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperatures
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Reduction: : This compound can be reduced to form corresponding amines or alcohols.
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions, room temperature to moderate heating
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Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the formamide group.
Reagents: Halogens, alkylating agents
Conditions: Varies depending on the specific substitution reaction
Major Products Formed
Oxidation: 3,4-Dimethylbenzoic acid
Reduction: 3,4-Dimethylaniline, 3,4-Dimethylbenzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
N-(3,4-Dimethylphenyl)formamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine
In biological research, this compound is studied for its potential pharmacological properties. It may act as a precursor to bioactive molecules with therapeutic applications.
Industry
In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. Its derivatives are used in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism by which N-(3,4-Dimethylphenyl)formamide exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- N-(3,5-Dimethylphenyl)formamide
- N-(2,6-Dimethylphenyl)formamide
Uniqueness
N-(3,4-Dimethylphenyl)formamide is unique due to the specific positioning of the methyl groups on the aromatic ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical behavior, and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)5-8(7)2/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZTYVPIUUJGKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287146 | |
Record name | n-(3,4-dimethylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-60-7 | |
Record name | 3',4'-Formoxylidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49214 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(3,4-dimethylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',4'-FORMOXYLIDIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-Dimethylformanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBJ6ZFF3S4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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